![molecular formula C14H18N6 B2940494 N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline CAS No. 1423184-32-0](/img/structure/B2940494.png)
N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline, also known as CET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CET belongs to the family of tetrazole-containing compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been reported to exhibit fluorescence properties, which make it a potential probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline has several advantages as a research tool. It is relatively easy to synthesize and has been reported to exhibit potent biological activities. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Furthermore, the fluorescence properties of this compound may interfere with some experimental techniques.
Zukünftige Richtungen
There are several future directions for the study of N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline. One area of research is the development of new synthetic methods for this compound and other tetrazole-containing compounds. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new drugs for the treatment of inflammation and cancer. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions may have applications in the field of environmental monitoring.
Synthesemethoden
The synthesis of N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline has been reported using different methods, including the reaction of 3-ethyl-4-nitroaniline with sodium cyanide and 1-propyl-1H-tetrazole-5-thiol, followed by reduction using palladium on carbon. Another method involves the reaction of 3-ethyl-4-nitroaniline with sodium cyanide and 1-propyl-1H-tetrazole-5-thiol, followed by oxidation using potassium permanganate. These methods have been reported to yield this compound in good yields and purity.
Wissenschaftliche Forschungsanwendungen
N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions. Furthermore, this compound has been used as a building block for the synthesis of other tetrazole-containing compounds with potential applications in drug discovery.
Eigenschaften
IUPAC Name |
(3-ethylphenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-3-8-20-14(16-17-18-20)10-19(11-15)13-7-5-6-12(4-2)9-13/h5-7,9H,3-4,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQHBNWPNOSBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN(C#N)C2=CC=CC(=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


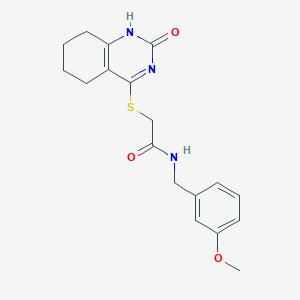
![8-(4-Fluorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2940414.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2940416.png)
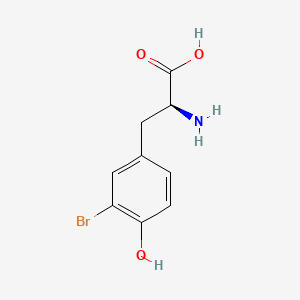
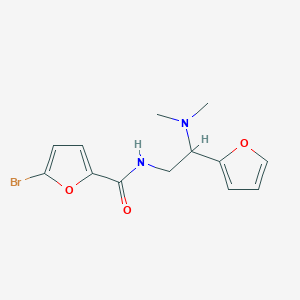
![5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2940424.png)

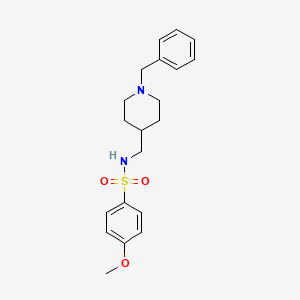

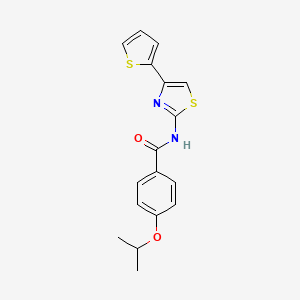
![2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2940430.png)
